![molecular formula C14H16N2O2 B12898048 2-{[3-(1-Benzofuran-2-yl)-3,4-dihydro-2H-pyrrol-5-yl]amino}ethan-1-ol CAS No. 75293-12-8](/img/structure/B12898048.png)
2-{[3-(1-Benzofuran-2-yl)-3,4-dihydro-2H-pyrrol-5-yl]amino}ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-(Benzofuran-2-yl)-3,4-dihydro-2H-pyrrol-5-yl)amino)ethanol is a complex organic compound that features a benzofuran moiety fused with a dihydropyrrole ring and an ethanolamine side chain. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(Benzofuran-2-yl)-3,4-dihydro-2H-pyrrol-5-yl)amino)ethanol typically involves multi-step organic reactions. One common method includes:
Formation of the Benzofuran Moiety: This can be achieved through the cyclization of o-hydroxyacetophenones under basic conditions.
Synthesis of the Dihydropyrrole Ring: The dihydropyrrole ring can be synthesized via a cyclization reaction involving appropriate precursors such as amino acids or their derivatives.
Coupling Reactions: The benzofuran and dihydropyrrole intermediates are then coupled through amination reactions, often using reagents like sodium hydride or potassium carbonate.
Introduction of the Ethanolamine Side Chain: This final step involves the reaction of the intermediate with ethanolamine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Análisis De Reacciones Químicas
Types of Reactions
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives of the ethanolamine side chain.
Reduction: Reduced forms of the benzofuran moiety.
Substitution: Substituted derivatives at the amino group.
Aplicaciones Científicas De Investigación
2-((3-(Benzofuran-2-yl)-3,4-dihydro-2H-pyrrol-5-yl)amino)ethanol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-((3-(Benzofuran-2-yl)-3,4-dihydro-2H-pyrrol-5-yl)amino)ethanol involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
Benzofuran Derivatives: Compounds like psoralen and angelicin, which also contain the benzofuran moiety.
Dihydropyrrole Derivatives: Compounds with similar dihydropyrrole structures, such as certain alkaloids.
Uniqueness
2-((3-(Benzofuran-2-yl)-3,4-dihydro-2H-pyrrol-5-yl)amino)ethanol is unique due to its combination of the benzofuran and dihydropyrrole moieties, which may confer distinct biological activities and chemical properties .
Propiedades
Número CAS |
75293-12-8 |
|---|---|
Fórmula molecular |
C14H16N2O2 |
Peso molecular |
244.29 g/mol |
Nombre IUPAC |
2-[[3-(1-benzofuran-2-yl)-3,4-dihydro-2H-pyrrol-5-yl]amino]ethanol |
InChI |
InChI=1S/C14H16N2O2/c17-6-5-15-14-8-11(9-16-14)13-7-10-3-1-2-4-12(10)18-13/h1-4,7,11,17H,5-6,8-9H2,(H,15,16) |
Clave InChI |
ZXPYIKVASPCZTC-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN=C1NCCO)C2=CC3=CC=CC=C3O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


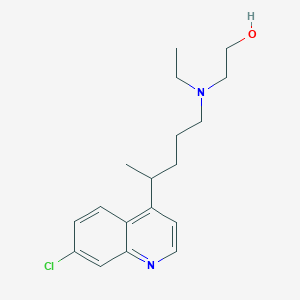
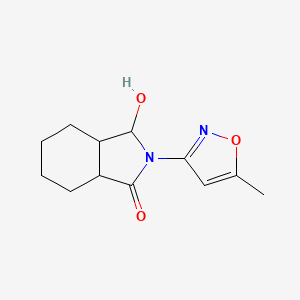
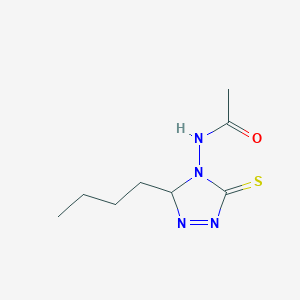
![4-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]piperidine-2,6-dione](/img/structure/B12897985.png)
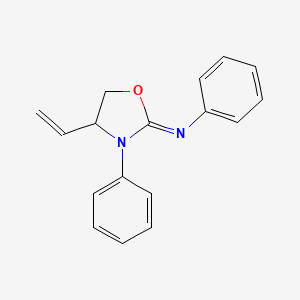
![Furo[2,3-f]-1,3-benzodioxole, 6-ethyl-7-methyl-](/img/structure/B12897993.png)

![1-[(Benzyloxy)carbonyl]-L-prolyl-2-methyl-L-leucine](/img/structure/B12898004.png)

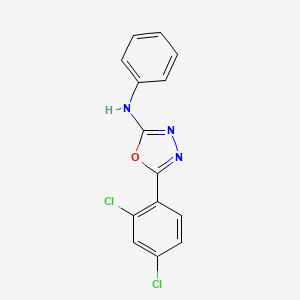
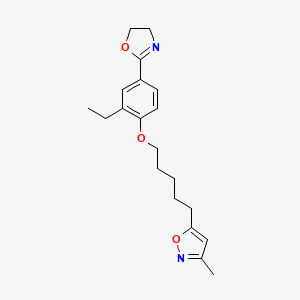
![N-Cyclopropyl-3-(4-phenoxyphenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12898034.png)
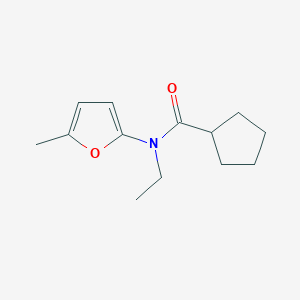
![N-[3-(3-Ethylpent-1-en-3-yl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide](/img/structure/B12898039.png)
